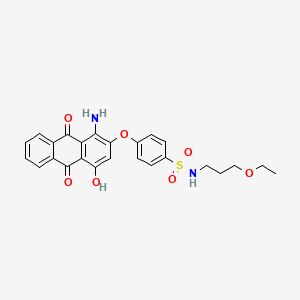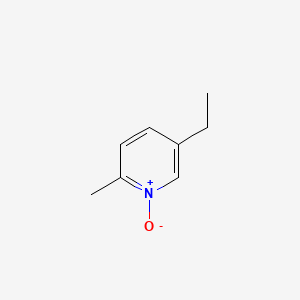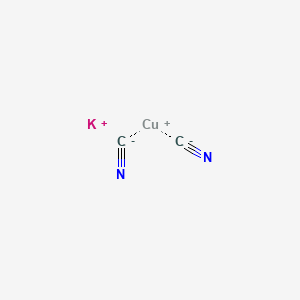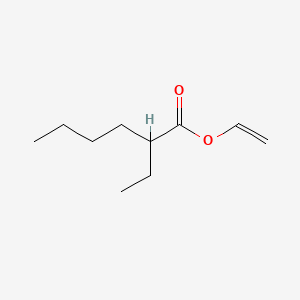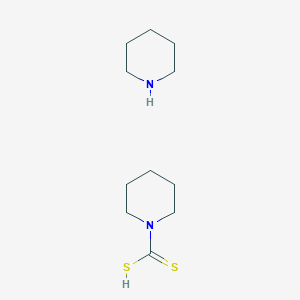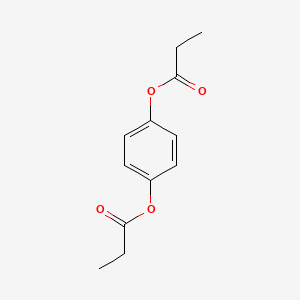
1,4-苯二丙酸酯
描述
1,4-Dipropionyloxybenzene is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dipropionyloxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dipropionyloxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dipropionyloxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了“1,4-苯二丙酸酯”,也称为“1,4-二丙酰氧基苯”的科学研究应用。然而,搜索结果中没有提供六到八个独特应用的详细资料。以下是找到的信息摘要:
化妆品应用
1,4-二丙酰氧基苯: 据观察,它可用于淡化皮肤上的色斑。 它是一种白色粉末,几乎不溶于水,与其他类似化合物相比,这使得它更容易用于化妆品配方 .
聚合物合成
该化合物已被用于合成生物基共聚酯。 具体而言,它参与了通过熔融共聚合合成脂肪族-芳香族共聚酯的单体 .
化学研究
在化学研究中,1,4-苯二丙酸酯的衍生物已被合成用于各种研究,包括合成1,4-双(苯乙炔基)苯及其作为电子材料的应用 .
属性
IUPAC Name |
(4-propanoyloxyphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXJNYNUTHMEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995320 | |
| Record name | 1,4-Phenylene dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-28-0 | |
| Record name | 7402-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7402-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenylene dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the binding properties of the dimeric cyclophane incorporating 1,4-dipropionyloxybenzene (referred to as 1,4-xylylene (1,4-phenylene)dipropionate in the paper)?
A1: While the dimeric cyclophane formed with 1,4-dipropionyloxybenzene (compound 3d in the study) does not possess a preorganized cavity like its monomeric counterpart, it surprisingly exhibits binding affinity for certain cations. 1H NMR titration experiments in CDCl3 demonstrated its ability to bind N-methylpyridinium, tetramethylammonium, and acetylcholine cations. This suggests potential applications in host-guest chemistry despite the absence of a defined cavity [].
Q2: What is the crystal structure of the dimeric cyclophane incorporating 1,4-dipropionyloxybenzene?
A2: The dimeric cyclophane incorporating 1,4-dipropionyloxybenzene (compound 3d in the study) crystallizes in the monoclinic space group P21/a with the following unit cell parameters: a = 8.145(1) Å, b = 11.379(2) Å, c = 17.401(2) Å, and β = 101.40(10)° []. This structure reveals a flat conformation without any internal cavities, contrasting with the monomeric form of the cyclophane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


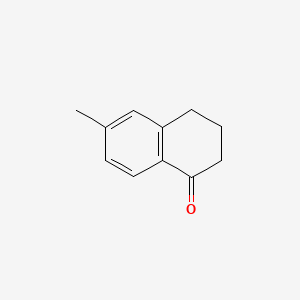

![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)

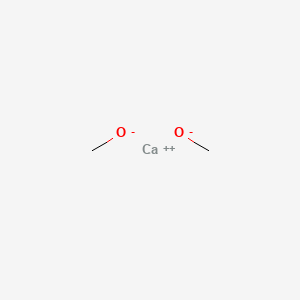
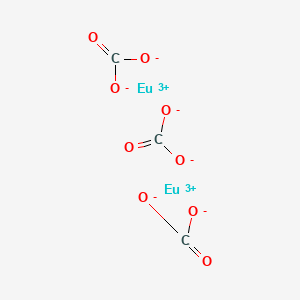
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
